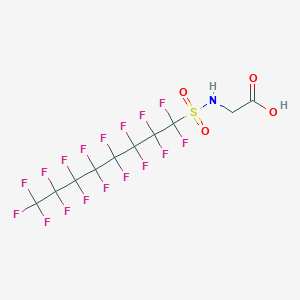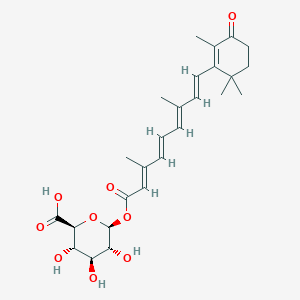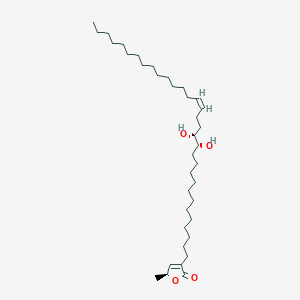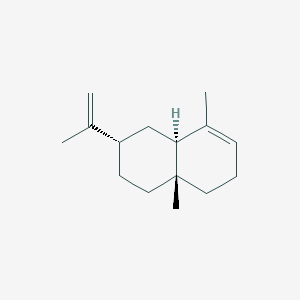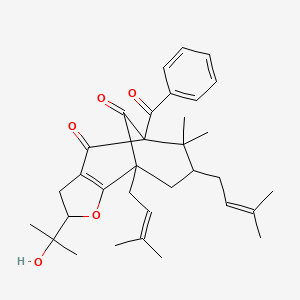
Raclopride C 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raclopride C 11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective antagonist for dopamine D2 receptors and is often used to study the dopaminergic system in the brain. The compound is labeled with carbon-11, a radioactive isotope, which allows for the visualization of its distribution and binding in the brain using PET scans .
Wissenschaftliche Forschungsanwendungen
Raclopride C 11 is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is in PET imaging to study the dopaminergic system in the brain. This includes research on Parkinson’s disease, Huntington’s disease, and various psychiatric disorders. The compound is also used to measure the binding potential of dopamine receptors and to assess the efficacy of dopaminergic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Raclopride C 11 typically involves the O-methylation of a desmethyl precursor with carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is carried out in a microreactor, which allows for efficient mixing and rapid reaction times. The reaction conditions include the use of dimethyl sulfoxide as a solvent and temperatures ranging from 25°C to 60°C .
Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules that can handle the short half-life of carbon-11 (approximately 20 minutes). These modules are designed to perform the radiolabeling, purification, and formulation of the compound in a rapid and efficient manner. The use of microreactor technology has been shown to improve the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Raclopride C 11 primarily undergoes O-methylation reactions during its synthesis. The common reagents used in these reactions include carbon-11 labeled methyl iodide and dimethyl sulfoxide. The major product formed from these reactions is the radiolabeled this compound, which is then purified using high-performance liquid chromatography (HPLC) .
Wirkmechanismus
Raclopride C 11 acts as a selective antagonist for dopamine D2 receptors. It binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions. The binding of this compound to dopamine D2 receptors can be visualized using PET imaging, allowing researchers to study the distribution and density of these receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Raclopride C 11 is similar to other radiolabeled dopamine receptor antagonists, such as [11C]SCH23390 and [11C]N-methylspiperone. this compound is unique in its selectivity for dopamine D2 receptors and its use in studying the dopaminergic system in the brain. Other similar compounds include [11C]FLB 457 and [11C]PHNO, which also target dopamine receptors but have different binding profiles and applications .
Eigenschaften
CAS-Nummer |
97849-54-2 |
|---|---|
Molekularformel |
C15H20Cl2N2O3 |
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-(111C)methoxybenzamide |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1/i2-1 |
InChI-Schlüssel |
WAOQONBSWFLFPE-TXWZUYSVSA-N |
Isomerische SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O[11CH3])Cl)Cl)O |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Andere CAS-Nummern |
97849-54-2 |
Synonyme |
C11, Raclopride FLA 870 FLA-870 FLA870 FLB 472 FLB-472 FLB472 Raclopride Raclopride C11 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




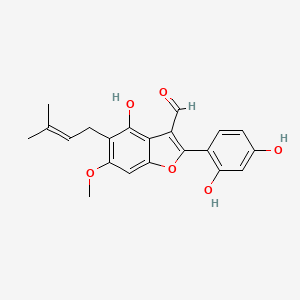


![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)
